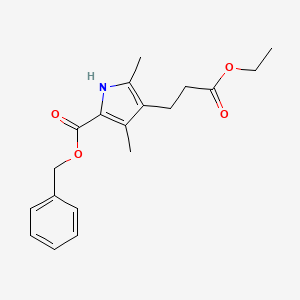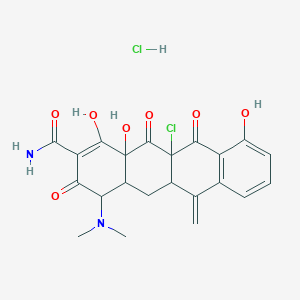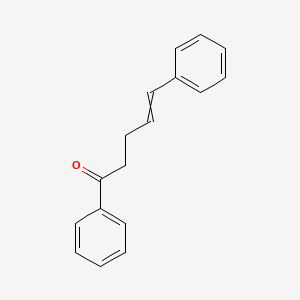![molecular formula C22H19ClO3 B11951539 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane CAS No. 33583-84-5](/img/structure/B11951539.png)
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring, a chlorophenoxy group, and a biphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane typically involves the following steps:
-
Formation of the Chlorophenoxy Intermediate
- React 4-chlorophenol with formaldehyde in the presence of a base to form 4-chlorophenoxymethanol.
- Reaction conditions: Basic medium, typically using sodium hydroxide or potassium hydroxide, at room temperature.
-
Formation of the Biphenyl Intermediate
- React 4-bromobiphenyl with magnesium in dry ether to form the Grignard reagent.
- Reaction conditions: Anhydrous conditions, typically at low temperatures (0-5°C).
-
Coupling Reaction
- React the chlorophenoxymethanol with the Grignard reagent to form the desired product.
- Reaction conditions: Anhydrous conditions, typically at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base, typically at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive compound.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The biphenyl moiety may facilitate interactions with hydrophobic pockets, while the dioxolane ring can participate in hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Chlorophenoxy)methyl]-2-(4-chlorophenyl)-1,3-dioxolane
- 4-[(4-Bromophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane
- 4-[(4-Methoxyphenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane
Uniqueness
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane is unique due to the presence of both the chlorophenoxy and biphenyl groups, which confer specific chemical and physical properties. These features make it distinct from other similar compounds and potentially useful in various applications.
Eigenschaften
CAS-Nummer |
33583-84-5 |
|---|---|
Molekularformel |
C22H19ClO3 |
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
4-[(4-chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C22H19ClO3/c23-19-10-12-20(13-11-19)24-14-21-15-25-22(26-21)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,21-22H,14-15H2 |
InChI-Schlüssel |
VTTSPGTWSUGSNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(O1)C2=CC=C(C=C2)C3=CC=CC=C3)COC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)


![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)

![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)
![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)





![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)
